molecular formula C32H30Cl2N2O6S B13434175 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide

Cat. No.: B13434175
M. Wt: 641.6 g/mol
InChI Key: PNXRBWCVIFJAIV-UHFFFAOYSA-N
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Description

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes multiple aromatic rings, chloro, methoxy, and sulfonyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form 5-chloro-2-methoxybenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with 2-aminoethylbenzene to form the corresponding amide.

    Sulfonylation: The amide is further reacted with 4-sulfonylphenyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the intermediate with 5-chloro-2-methoxybenzoyl chloride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while substitution of chloro groups can result in various substituted derivatives.

Scientific Research Applications

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of advanced materials with unique properties.

    Biological Studies: Investigated for its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate
  • Dichlorophen
  • 2-methyl-1,3,5-trinitrobenzene (TNT)

Uniqueness

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C32H30Cl2N2O6S

Molecular Weight

641.6 g/mol

IUPAC Name

5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C32H30Cl2N2O6S/c1-41-29-13-7-23(33)19-27(29)31(37)35-17-15-21-3-9-25(10-4-21)43(39,40)26-11-5-22(6-12-26)16-18-36-32(38)28-20-24(34)8-14-30(28)42-2/h3-14,19-20H,15-18H2,1-2H3,(H,35,37)(H,36,38)

InChI Key

PNXRBWCVIFJAIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)CCNC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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